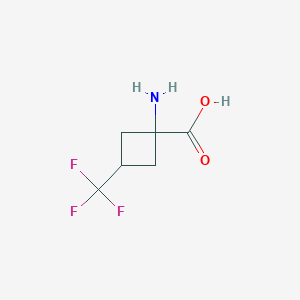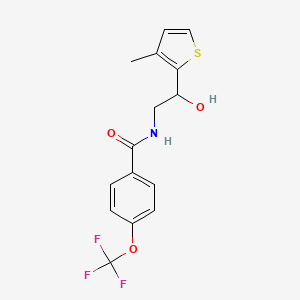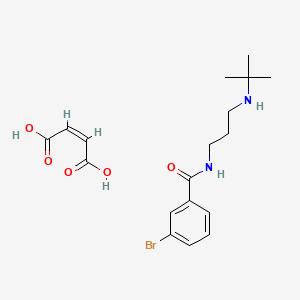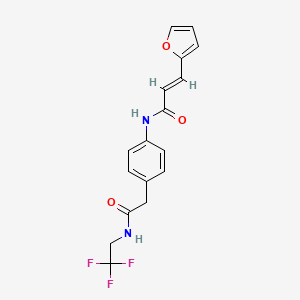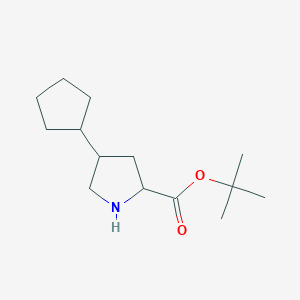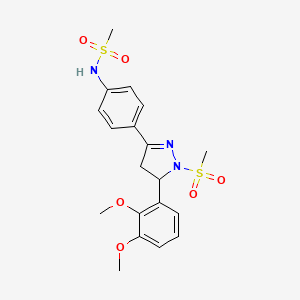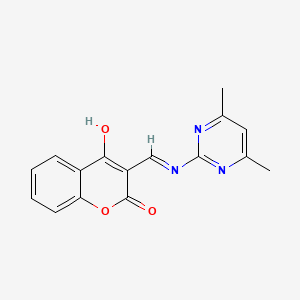
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione, also known as DMAD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMAD is a member of the class of compounds known as chromones, which are known to exhibit a wide range of biological activities. In
作用機序
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione exerts its biological effects by modulating various signaling pathways in cells. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway, which is involved in the degradation of cellular proteins.
Biochemical and Physiological Effects:
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to exhibit a wide range of biochemical and physiological effects in various cell types. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and are implicated in the development of various diseases, including cancer. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins.
実験室実験の利点と制限
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has several advantages and limitations for lab experiments. One of the main advantages of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione is its ability to selectively target cancer cells while sparing normal cells. This makes (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione a potential candidate for anticancer therapy with minimal side effects. Another advantage of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases. One of the limitations of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione is its potential toxicity, which requires further investigation.
将来の方向性
There are several future directions for (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione research. One potential direction is the development of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione analogs with improved solubility and bioavailability. Another potential direction is the investigation of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione's potential as a neuroprotective agent, as it has been shown to protect against oxidative stress in neuronal cells. Another potential direction is the investigation of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione's potential as a therapeutic agent for metabolic diseases, as it has been shown to activate the AMPK pathway. Overall, (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has the potential to be a valuable tool in scientific research and a promising candidate for the development of novel therapeutic agents.
合成法
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione can be synthesized using a variety of methods, but the most common approach involves the reaction between 4,6-dimethyl-2-aminopyrimidine and 2,4-dioxo-3-(E)-propenylchroman. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is then purified using column chromatography to yield (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione in high purity.
科学的研究の応用
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has also been shown to scavenge free radicals and protect against oxidative stress, which is implicated in the development of various diseases, including cancer. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for anticancer therapy.
特性
IUPAC Name |
3-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-7-10(2)19-16(18-9)17-8-12-14(20)11-5-3-4-6-13(11)22-15(12)21/h3-8,20H,1-2H3/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWCJXLIUGZYLL-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(C3=CC=CC=C3OC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(C3=CC=CC=C3OC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



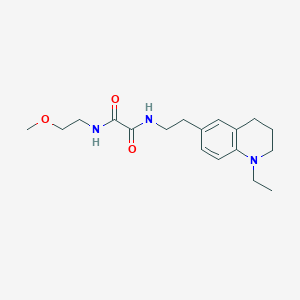
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2774901.png)
![1-[(4-cyclohexaneamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2774902.png)
